
2-((6-(2-methoxyphenyl)pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((6-(2-methoxyphenyl)pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide, also known as MPTAT, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MPTAT is synthesized using a specific method, which will be discussed in Additionally, this paper will explore the scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for MPTAT.
Applications De Recherche Scientifique
Antimicrobial and Anti-inflammatory Activities
- Research has explored the antimicrobial and anti-inflammatory activities of acetamido pyrrolyl azoles, including derivatives similar to the compound of interest. These studies have found that certain derivatives exhibit promising antibacterial activity against pathogens like K. pneumoniae and antifungal activity against P. chrysogenum. Furthermore, specific methoxy acetamido pyrrolyl oxazole derivatives displayed potential anti-inflammatory activity (Sowmya et al., 2017).
Synthesis and Characterization of Novel Derivatives
- The synthesis and characterization of novel thiazole derivatives have been undertaken, focusing on their antimicrobial properties. These compounds, synthesized by incorporating pyrazole moiety at the 2nd position of acetamide, exhibited significant anti-bacterial and anti-fungal activities, with specific compounds demonstrating high efficacy (Saravanan et al., 2010).
Cytotoxic Activity against Cancer Cell Lines
- A series of compounds bearing the imidazo[2,1-b]thiazole scaffold, based on the optimization of a virtual screening hit compound, were synthesized and tested for cytotoxicity against human cancer cell lines, including HepG2 and MDA-MB-231. The study identified a compound with higher inhibition on VEGFR2 and potential as an inhibitor against MDA-MB-231, demonstrating more selectivity against this cell line compared to HepG2 (Ding et al., 2012).
Antitumor and Antioxidant Evaluation
- The synthesis and antitumor evaluation of certain new N-substituted-2-amino-1,3,4-thiadiazoles were explored, revealing promising cytotoxicity and antioxidant activities. This research underscores the potential of these compounds in developing new therapeutic agents (Hamama et al., 2013).
Propriétés
IUPAC Name |
2-[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S2/c1-22-13-5-3-2-4-11(13)12-6-7-15(20-19-12)24-10-14(21)18-16-17-8-9-23-16/h2-9H,10H2,1H3,(H,17,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFOFORXNNRMIHW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(C=C2)SCC(=O)NC3=NC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((6-(2-methoxyphenyl)pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

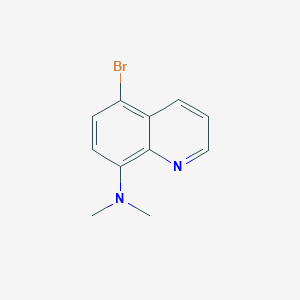
![4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylic acid hydrochloride](/img/structure/B2413445.png)
![2-[(4-chlorophenyl)sulfanyl]-2-methylpropanal O-(4-nitrobenzyl)oxime](/img/structure/B2413446.png)
![9-(3-methoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2413447.png)
![N-(3,5-dichlorophenyl)-2-[(2-methyl-6-pyridin-2-ylpyrimidin-4-yl)thio]acetamide](/img/structure/B2413449.png)
![1-[2-(Difluoromethoxy)phenyl]pyrrolidin-3-amine](/img/structure/B2413450.png)
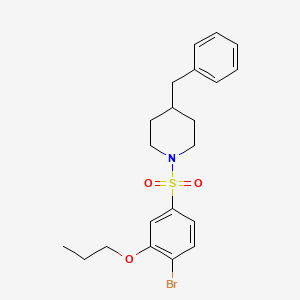
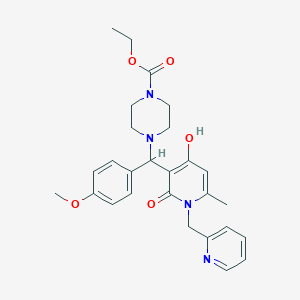

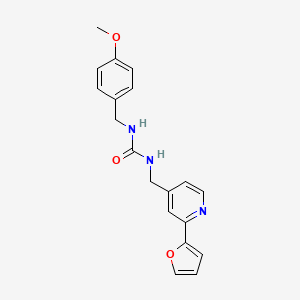
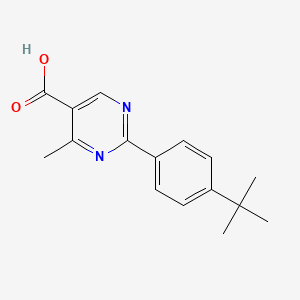

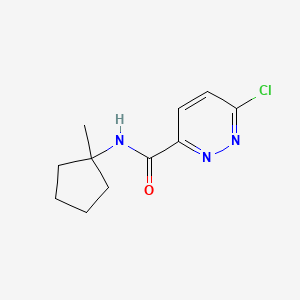
![N-(3-chlorobenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2413466.png)